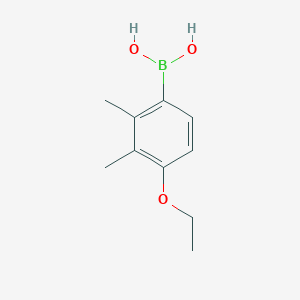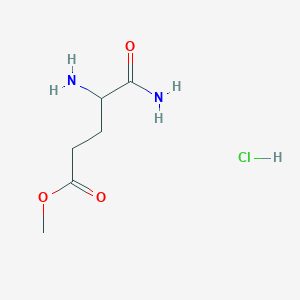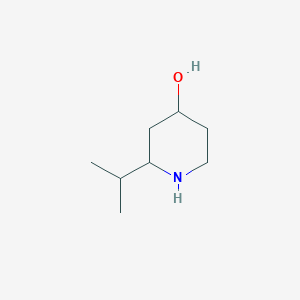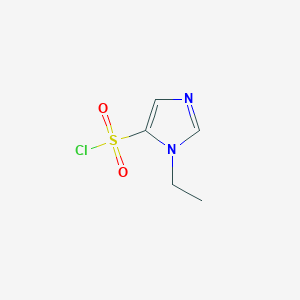
4-Ethoxy-2,3-dimethylphenylboronic acid
Übersicht
Beschreibung
4-Ethoxy-2,3-dimethylphenylboronic acid is a chemical compound with the molecular formula C10H15BO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-2,3-dimethylphenylboronic acid is 1S/C10H15BO3/c1-4-14-10-6-5-9 (11 (12)13)7 (2)8 (10)3/h5-6,12-13H,4H2,1-3H3 . This indicates that the molecule consists of a phenyl ring with two methyl groups, a boronic acid group, and an ethoxy group attached.Chemical Reactions Analysis
Boronic acids, including 4-Ethoxy-2,3-dimethylphenylboronic acid, are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which involves a radical approach .Physical And Chemical Properties Analysis
4-Ethoxy-2,3-dimethylphenylboronic acid is a solid substance at room temperature . It has a molecular weight of 194.04 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
“4-Ethoxy-2,3-dimethylphenylboronic acid” is likely used as a reagent in Suzuki-Miyaura cross-coupling reactions. This is a pivotal method in organic chemistry for forming carbon-carbon bonds, widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Palladium-Catalyzed Direct Arylation
The compound may be involved in palladium-catalyzed direct arylation processes. This technique is essential for constructing complex organic structures efficiently and selectively .
Synthesis in Water
Its use in Suzuki-Miyaura cross-coupling reactions in water suggests an environmentally friendly approach to chemical synthesis, reducing the use of harmful organic solvents .
Stereoselective Heck-Type Reaction
The compound might be used in palladium-catalyzed stereoselective Heck-type reactions, which are valuable for creating stereodefined alkenes that are significant in various synthetic applications .
Protodeboronation of Pinacol Boronic Esters
It could be used in the protodeboronation of pinacol boronic esters, a process important for the formal anti-Markovnikov hydration of alkynes .
Synthesis of Heteroarenes
The compound may also be used in the synthesis of heteroarenes, which are core structures in many pharmaceuticals and agrochemicals .
Development of Boron Reagents
Boron reagents like “4-Ethoxy-2,3-dimethylphenylboronic acid” are crucial for Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction due to its mild and functional group tolerant reaction conditions .
Safety and Hazards
The safety information for 4-Ethoxy-2,3-dimethylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 4-Ethoxy-2,3-dimethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Ethoxy-2,3-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . The compound is also generally environmentally benign .
Eigenschaften
IUPAC Name |
(4-ethoxy-2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-5-9(11(12)13)7(2)8(10)3/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAVIFNGKPGZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene](/img/structure/B1431398.png)
![6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole](/img/structure/B1431399.png)






